blood-brain barrier permeability of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine
blood-brain barrier permeability of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine
Blood-Brain Barrier Permeability of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine: A Comprehensive Technical Guide
Executive Summary
The development of neurotherapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective neurovascular interface that excludes >98% of small-molecule drugs[1]. This technical whitepaper provides an in-depth analysis of the BBB permeability profile for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (hereafter referred to as MMPA ). By synthesizing predictive physicochemical modeling, self-validating in vitro permeability protocols, and rigorous in vivo pharmacokinetic methodologies, this guide establishes a definitive framework for evaluating MMPA’s central nervous system (CNS) penetration.
Physicochemical Profiling & The CNS MPO Rationale
The molecular architecture of MMPA consists of an amphetamine-like propan-2-amine scaffold linked to a pyrazole ring. The most critical structural feature governing its BBB permeability is the methoxymethyl (MOM) protecting group at the N1 position of the pyrazole.
The Causality of the MOM Group: Unprotected pyrazoles possess a free secondary amine (NH), which acts as a hydrogen bond donor (HBD). High HBD counts carry a severe desolvation energy penalty when a molecule attempts to partition from the aqueous plasma into the lipophilic endothelial cell membrane. By masking this HBD with a MOM group, the molecule’s Topological Polar Surface Area (TPSA) is significantly reduced, and its lipophilicity (LogP) is increased. This deliberate structural modification forces MMPA into the optimal physicochemical space for passive transcellular diffusion.
To quantify this advantage, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, a predictive scoring system (0 to 6 scale) where scores ≥4.0 indicate a high probability of successful brain penetration[2][3].
Table 1: Predicted Physicochemical & CNS MPO Profile for MMPA
| Parameter | Predicted Value | CNS MPO Score (0-1) | Mechanistic Rationale for BBB Permeability |
| Molecular Weight (MW) | 169.23 Da | 1.0 | Low MW (< 400 Da) minimizes steric hindrance during passive diffusion. |
| Lipophilicity (cLogP) | ~1.8 - 2.2 | 1.0 | Optimal lipophilicity prevents the molecule from becoming trapped in the lipid bilayer. |
| Ionization (pKa) | ~9.8 (Basic) | 0.5 | The primary amine is protonated at pH 7.4, allowing interaction with polar phospholipid headgroups. |
| Polar Surface Area (TPSA) | ~44 Ų | 1.0 | TPSA < 90 Ų drastically reduces the thermodynamic penalty of desolvation. |
| H-Bond Donors (HBD) | 2 | 1.0 | Masking the pyrazole NH keeps HBD < 3, critical for membrane insertion. |
| Total MPO Score | ~4.5 / 6.0 | High | Scores > 4.0 strongly correlate with high unbound brain exposure. |
In Vitro Permeability Assays: Self-Validating Systems
To empirically validate the predictive MPO score, in vitro testing must isolate passive diffusion from active efflux. The following protocols are designed as self-validating systems , meaning internal controls and mass-balance calculations are embedded to automatically flag assay failures.
Protocol A: PAMPA-BBB (Passive Transcellular Diffusion)
The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipids isolates passive diffusion without the confounding variables of cellular metabolism or active transport.
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Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) extract in dodecane (20 mg/mL).
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Plate Setup: Apply 4 µL of the PBL solution to the PVDF membrane filter of the donor plate. Allow 5 minutes for solvent evaporation.
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Dosing: Add 150 µL of MMPA solution (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
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Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
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Quantification & Mass Balance: Quantify MMPA in both compartments via LC-MS/MS. Validation Check: Calculate mass balance (Recovery = [Donor + Acceptor] / Initial Dose). If recovery is <80%, the data is discarded due to non-specific binding to the plasticware.
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Calculation: Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s indicates high BBB penetration.
Protocol B: MDCK-MDR1 Transwell Assay (Active Efflux Evaluation)
While MMPA may passively diffuse, its amphetamine-like basic amine could be recognized by P-glycoprotein (P-gp), an efflux pump that actively extrudes drugs back into the blood[2].
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Monolayer Validation: Culture MDCK cells transfected with the human MDR1 gene on Transwell inserts for 4-5 days. Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming tight junction integrity.
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Bidirectional Dosing: Dose MMPA (5 µM) in the Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood) directions.
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Incubation: Incubate for 2 hours at 37°C with 5% CO₂.
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Efflux Ratio (ER) Calculation: Determine the Apparent Permeability ( Papp ) for both directions. Calculate ER=Papp(B−A)/Papp(A−B) .
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Causality Rule: An ER > 2.0 indicates P-gp substrate liability. If ER < 2.0, the MOM group successfully shields the molecule from efflux recognition.
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Table 2: Self-Validating Control Matrix for In Vitro Assays
| Assay | Control Compound | Expected Outcome | Validation Purpose |
| PAMPA-BBB | Diazepam | High Pe (> 15×10−6 cm/s) | Validates lipid membrane integrity and high-permeability dynamic range. |
| PAMPA-BBB | Atenolol | Low Pe (< 1×10−6 cm/s) | Validates the absence of aqueous pores in the artificial membrane. |
| MDCK-MDR1 | Digoxin | High Efflux Ratio (ER > 5.0) | Confirms active P-glycoprotein (P-gp) expression and functionality. |
| MDCK-MDR1 | Lucifer Yellow | Papp<0.5×10−6 cm/s | Confirms tight junction integrity (paracellular block). |
In Vivo Pharmacokinetics: The Supremacy of Kp,uu
Historically, researchers relied on the total brain-to-plasma ratio ( Kp ). However, highly lipophilic drugs often partition into brain tissue and bind non-specifically to structural lipids, rendering them pharmacologically inactive. As an Application Scientist, I mandate the use of Kp,uu (unbound brain-to-unbound plasma ratio) to determine true target engagement potential[2].
Step-by-Step Kp,uu Determination:
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In Vivo Dosing: Administer MMPA (e.g., 5 mg/kg IV) to Sprague-Dawley rats.
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Tissue Harvesting: At Tmax (typically 0.5 - 1 hour for small amines), collect systemic blood and rapidly perfuse the brain with cold saline to remove residual vascular blood.
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Equilibrium Dialysis (The Critical Step):
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Homogenize the brain tissue in a 1:3 ratio with PBS.
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Dialyze the brain homogenate and plasma against pure buffer across a semi-permeable membrane (molecular weight cut-off 8 kDa) for 4 hours at 37°C.
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Calculate the fraction unbound in plasma ( fu,plasma ) and brain ( fu,brain ).
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Final Calculation: Kp,uu=AUCplasma×fu,plasmaAUCbrain×fu,brain
A Kp,uu approaching 1.0 indicates unrestricted transport and ideal BBB permeability. A value < 0.3 suggests active efflux.
Mechanistic Transport Visualization
The following diagram illustrates the proposed pharmacokinetic pathways of MMPA at the neurovascular unit, highlighting the dominant role of the MOM group in driving passive transcellular influx.
Mechanistic pathways of MMPA transport across the blood-brain barrier.
References
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Wager TT, Hou X, Verhoest PR, Villalobos A. "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery." ACS Chemical Neuroscience. 2016. URL:[Link]
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Pardridge WM. "Blood-brain barrier delivery." Drug Discovery Today. 2007. URL:[Link]
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Di L, et al. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules." Pharmaceutics. 2022. URL:[Link]
Sources
- 1. Blood-brain barrier delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

